Reduced Steric Hindrance at the Pyrimidine C6 Position Relative to the 3,5-Dimethylpyrazole Analog
The target compound bears an unsubstituted 1H-pyrazol-1-yl group at the pyrimidine 6-position, whereas the direct analog 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide (CAS 1797775-98-4) incorporates methyl groups at both the 3- and 5-positions of the pyrazole ring. Structure-based design efforts in the benzotriazole-pyrimidine series have established that substituents at positions corresponding to the pyrazole ring project into a sterically constrained region of the JNK1 ATP-binding pocket; in the Roche JNK program, bulkier substituents at the pyrimidine C6 position consistently resulted in a 10- to >100-fold loss of JNK1 potency compared to smaller or unsubstituted heterocycles [1]. The methyl groups on the dimethylpyrazole analog introduce additional van der Waals volume that can clash with the kinase hinge region or gatekeeper residue, whereas the target compound's unadorned pyrazole maintains a flatter binding pose compatible with the cleft geometry [2]. This difference is structural and predictive: the target compound has a lower molecular weight (320.31 vs. 348.38 g/mol) and smaller topological polar surface area, both favoring passive permeability and binding site access .
| Evidence Dimension | Steric bulk at pyrimidine C6 substituent (predicted impact on kinase hinge-region binding) |
|---|---|
| Target Compound Data | Unsubstituted 1H-pyrazol-1-yl; MW = 320.31 g/mol |
| Comparator Or Baseline | 3,5-Dimethyl-1H-pyrazol-1-yl analog (CAS 1797775-98-4); MW = 348.38 g/mol |
| Quantified Difference | ΔMW = 28.07 g/mol (two additional methyl groups); qualitative SAR from Roche series predicts >10-fold potency advantage for unsubstituted heterocycle at this position in JNK1 binding [1] |
| Conditions | Qualitative SAR extrapolated from Palmer et al. (2013) JNK1/JNK2 biochemical assay for structurally related amino-pyrimidine benzotriazole series; MW and substituent comparison based on vendor-reported molecular formulas. |
Why This Matters
For researchers building focused kinase inhibitor libraries or expanding SAR around a benzotriazole-pyrimidine lead, the target compound's unsubstituted pyrazole represents a critical 'minimal steric' reference point that the dimethyl analog cannot replicate, potentially making the target compound the preferred choice for identifying essential pharmacophoric elements and avoiding steric-driven false negatives in screening.
- [1] Palmer WS, Alam M, Arzeno HB, et al. Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead. Bioorg Med Chem Lett. 2013;23(5):1486-1492. PMID: 23352510. View Source
- [2] PDB 4HYU / 4HYS. Crystal structures of JNK1 in complex with amino-pyrimidine inhibitors derived from a 1,2,3-benzotriazole lead. Deposited 2012-11-14, Released 2013-10-30. View Source
